4-Methoxybenzyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
(4-METHOXYPHENYL)METHYL 4-(2,5-DIMETHOXYPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes methoxyphenyl, dimethoxyphenyl, thiophene, and hexahydroquinoline moieties
Properties
Molecular Formula |
C31H31NO6S |
|---|---|
Molecular Weight |
545.6 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C31H31NO6S/c1-18-28(31(34)38-17-19-7-9-21(35-2)10-8-19)29(23-16-22(36-3)11-12-26(23)37-4)30-24(32-18)14-20(15-25(30)33)27-6-5-13-39-27/h5-13,16,20,29,32H,14-15,17H2,1-4H3 |
InChI Key |
MQSGDRDGWCIVAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=C(C=CC(=C4)OC)OC)C(=O)OCC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHOXYPHENYL)METHYL 4-(2,5-DIMETHOXYPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and an ammonium acetate. The reaction conditions often require refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Hantzsch reaction for large-scale synthesis. This includes using continuous flow reactors to improve yield and reduce reaction time. Additionally, the use of catalysts and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-METHOXYPHENYL)METHYL 4-(2,5-DIMETHOXYPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated hexahydroquinoline compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. These studies aim to develop new therapeutic agents for various diseases .
Medicine
Medicinal chemistry applications include the development of new drugs targeting specific pathways in cancer, inflammation, and infectious diseases. The compound’s ability to interact with biological targets makes it a valuable candidate for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of (4-METHOXYPHENYL)METHYL 4-(2,5-DIMETHOXYPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share the quinoline core structure and have similar chemical properties.
Thiophene derivatives: Compounds containing the thiophene ring exhibit comparable reactivity and applications.
Methoxyphenyl derivatives: These compounds have similar aromatic substitution patterns and reactivity.
Uniqueness
The uniqueness of (4-METHOXYPHENYL)METHYL 4-(2,5-DIMETHOXYPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE lies in its multi-functional structure, which combines several reactive moieties in a single molecule. This allows for diverse chemical modifications and applications, making it a versatile compound in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
